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molecular formula C10H7ClN2O2 B8276967 4-chloro-5-phenoxy-2H-pyridazin-3-one

4-chloro-5-phenoxy-2H-pyridazin-3-one

Cat. No. B8276967
M. Wt: 222.63 g/mol
InChI Key: VWMWCPAGMRTIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258134B2

Procedure details

A pressure vial containing a mixture of 4-chloro-5-phenoxy-2H-pyridazin-3-one (1.76 g, 7.90 mmol), water (29.6 mL), and a 2N aqueous sodium hydroxide solution (4.26 mL) was treated with 10% palladium on carbon (174 mg, 10% weight of 4-chloro-5-phenoxy-2H-pyridazin-3-one). The reaction was then pressurized with hydrogen (50 psi), where it shook for 24 h. The resulting reaction mixture was diluted with methylene chloride (100 mL) and water (100 mL), filtered through a pad of diatomaceous earth, and rinsed. The layers were separated, and the organics were concentrated in vacuo. The aqueous layer was then acidified to pH 1-2 with a 2N aqueous hydrochloric acid solution. The resulting mixture was extracted with 90/10 methylene chloride/methanol (3×100 mL). These organics were combined, dried over sodium sulfate, filtered, rinsed, and concentrated in vacuo to afford 5-phenoxy-2H-pyridazin-3-one (1.44 g, 96%) as a white solid; ES+-HRMS m/e calcd for C10H8N2O2 [M+H+] 189.0659, found 189.0658.
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
29.6 mL
Type
solvent
Reaction Step One
Quantity
4.26 mL
Type
reactant
Reaction Step Two
Quantity
174 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:15])[NH:4][N:5]=[CH:6][C:7]=1[O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[OH-].[Na+].[H][H]>[Pd].C(Cl)Cl.O>[O:8]([C:7]1[CH:6]=[N:5][NH:4][C:3](=[O:15])[CH:2]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
ClC=1C(NN=CC1OC1=CC=CC=C1)=O
Name
Quantity
29.6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.26 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
174 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
shook for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A pressure vial containing
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
rinsed
CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organics were concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with 90/10 methylene chloride/methanol (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC(NN=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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